1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S1484794
CAS No.
35193-64-7
M.F
C20H13O4P
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number

35193-64-7

Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H13O4P

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

Chiral Separation

Ring-Opening Polymerization

Hydrocarboxylation Reactions

Sonogashira-type Reactions

Asymmetric Hetero Diels-Alder Reaction

Resolving Agent for Certain Amine/Racemic Mixtures

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is a chiral phosphoric acid derivative characterized by its unique structure, which consists of two naphthalene rings connected by a biphenyl linkage and a phosphate group. Its molecular formula is C20H13O4PC_{20}H_{13}O_4P, and it has a molecular weight of approximately 348.29 g/mol. This compound is notable for its application in asymmetric synthesis and catalysis due to its chiral nature, which allows it to influence the stereochemistry of reactions.

The mechanism of action of BINOL-P relies on its ability to form a chiral environment around the transition metal catalyst. The rigid structure and the presence of the phosphate group create a well-defined pocket around the metal center, which can differentiate between different enantiomers of a substrate molecule during a reaction []. This preferential binding of one enantiomer over the other leads to the formation of the desired enantiomeric product with high selectivity.

. It plays a significant role in:

  • Hydrocarboxylation Reactions: It facilitates the addition of carbon dioxide to alkenes, forming carboxylic acids with high enantioselectivity .
  • Asymmetric Synthesis: The compound is employed in the synthesis of enantiomerically enriched compounds, particularly in the production of pharmaceuticals and agrochemicals .

The synthesis of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate typically involves:

  • Phosphorylation of Binaphthol: The reaction between binaphthol and phosphorus oxychloride or phosphoric acid under controlled conditions leads to the formation of the hydrogen phosphate .
  • Chiral Resolution: Enantiomers can be separated through crystallization techniques or chromatography, ensuring the purity and specific optical activity required for catalysis .

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate finds extensive applications in:

  • Catalysis: Used as a chiral catalyst in asymmetric synthesis, enhancing the selectivity of reactions involving carbon-carbon bond formation .
  • Material Science: Its unique properties allow for applications in developing advanced materials with specific optical or electronic characteristics.
  • Pharmaceuticals: The compound's ability to influence stereochemistry makes it valuable in synthesizing drugs with desired biological activity.

Interaction studies have focused on how 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate interacts with various substrates in catalytic processes. It has been shown to form stable complexes with transition metals, enhancing their catalytic properties in asymmetric reactions. These interactions are critical for understanding the mechanisms behind its effectiveness as a chiral ligand.

Several compounds share structural or functional similarities with 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. Notable comparisons include:

Compound NameStructure/FunctionalityUnique Features
1,1'-Binaphthyl-2,2'-diyl phosphateChiral phosphoric acid derivativeStronger catalytic activity due to hydrogen bonding
(S)-(+)-1,1'-Binaphthyl-2,2'-diyl phosphateEnantiomer of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphateHigher selectivity in certain reactions
(R)-(−)-1,1'-Binaphthyl-2,2'-diyl phosphateAnother enantiomerDifferent reactivity patterns compared to (S) form
Diphenyl phosphateSimple phosphoric acid derivativeLess sterically hindered; lower selectivity

These compounds are significant due to their role in asymmetric synthesis and catalysis but differ primarily in their stereochemistry and resulting reactivity patterns.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Modify: 2023-08-15
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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